5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
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Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dibenzoazepine core linked to a triazole moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoazepine core, followed by the introduction of the triazole group through a series of nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or dibenzoazepine rings, leading to partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, or dimethyl sulfoxide are often employed, with reaction conditions tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules and potential as a bioactive agent.
Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects.
Industry: Its unique structure makes it a candidate for use in materials science and the development of novel polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the context of its application, such as its use as a therapeutic agent or a chemical probe.
Comparison with Similar Compounds
Similar Compounds
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
- 5-(2-methoxyphenyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone stands out due to its combined structural features, which confer unique reactivity and potential biological activity. Its dibenzoazepine core and triazole moiety provide a versatile platform for further functionalization and exploration in various scientific domains.
Properties
Molecular Formula |
C25H22N4O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N4O2S/c1-31-22-13-7-4-10-19(22)24-26-25(28-27-24)32-16-23(30)29-20-11-5-2-8-17(20)14-15-18-9-3-6-12-21(18)29/h2-13H,14-16H2,1H3,(H,26,27,28) |
InChI Key |
GVXNMSHMQYWOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
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